

SAR studies of analogs derived from Ethyl 2,5dioxopiperazine-1-carboxylate

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Compound of Interest

Ethyl 2,5-dioxopiperazine-1carboxylate

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A comprehensive guide to the structure-activity relationship (SAR) studies of 2,5-dioxopiperazine derivatives, focusing on a representative series of N-1-monoallylated analogs as potent cytotoxic agents. This guide provides an objective comparison of the performance of these analogs, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in drug discovery and development.

While direct SAR studies on analogs derived specifically from **Ethyl 2,5-dioxopiperazine-1-carboxylate** are not extensively available in published literature, this guide utilizes a closely related and well-documented series of N-1-monoallylated 2,5-diketopiperazine derivatives to illustrate the principles of SAR in this class of compounds. The presented data and methodologies serve as a valuable reference for researchers working with the 2,5-dioxopiperazine scaffold.

Comparison of Cytotoxic Activity

The cytotoxic activities of the synthesized N-1-monoallylated 2,5-diketopiperazine derivatives were evaluated against a panel of eight human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.



Com poun d	R	Ar	U937 (Leu kemi a) IC50 (µM)	K562 (Leu kemi a) IC50 (µM)	A549 (Lun g) IC50 (μM)	H197 5 (Lun g) IC50 (µM)	HCT 116 (Col on) IC50 (µM)	SW6 20 (Col on) IC50 (μM)	UO- 31 (Ren al) IC50 (µM)	A278 0 (Ova rian) IC50 (µM)
1a	- (CH2) 1CH3	2- OCH 3-Ph	1.8	2.5	3.6	4.1	2.9	3.3	4.5	3.8
1b	- (CH2) 2CH3	2- OCH 3-Ph	1.1	1.9	2.4	2.8	1.7	2.1	3.2	2.6
1c	- (CH2) 3CH3	2- OCH 3-Ph	0.8	1.2	1.5	1.9	1.1	1.4	2.1	1.7
1d	- (CH2) 4CH3	2- OCH 3-Ph	1.5	2.1	2.9	3.5	2.3	2.7	3.8	3.1
2a	- (CH2) 1CH3	3- OCH 3-Ph	>10	>10	>10	>10	>10	>10	>10	>10
2b	- (CH2) 2CH3	3- OCH 3-Ph	8.9	>10	>10	>10	>10	>10	>10	>10
2c	- (CH2) 3CH3	3- OCH 3-Ph	7.5	9.8	>10	>10	>10	>10	>10	>10
2d	- (CH2) 4CH3	3- OCH 3-Ph	>10	>10	>10	>10	>10	>10	>10	>10
3a	- (CH2)	4- OCH	1.2	1.8	2.3	2.7	1.6	2.0	3.1	2.5



	1CH3	3-Ph								
3b	- (CH2) 2CH3	4- OCH 3-Ph	0.9	1.4	1.8	2.2	1.2	1.6	2.5	2.0
3c	- (CH2) 3CH3	4- OCH 3-Ph	0.36	0.5	0.7	0.9	0.4	0.6	1.1	0.8
3d	- (CH2) 4CH3	4- OCH 3-Ph	0.8	1.1	1.4	1.8	1.0	1.3	1.9	1.5

Key Findings from the SAR Study:

- Influence of the Aryl Substituent (Ar): The position of the methoxy group on the phenyl ring at the C-6 position significantly impacted cytotoxic activity. Derivatives with a 4-methoxyphenyl group (Series 3) consistently showed the highest potency, followed by those with a 2-methoxyphenyl group (Series 1). The 3-methoxyphenyl substituted compounds (Series 2) were largely inactive.[1]
- Influence of the Alkyl Side Chain (R): The length of the alkyl side chain at the C-3 position also played a crucial role. For both the active 2-methoxy and 4-methoxy series, the optimal length was found to be a pentylidene chain (-(CH2)3CH3), as seen in compounds 1c and 3c. [1]
- Most Potent Compound: Compound 3c, featuring a 4-methoxyphenyl group at C-6 and a pentylidene side chain at C-3, exhibited the strongest and broadest cytotoxic activity against all tested cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.
 [1] This compound was shown to induce apoptosis in the U937 cancer cell line.

Experimental Protocols General Synthesis of N-1-monoallylated 2,5diketopiperazine Derivatives



The synthesis of the target compounds was achieved through a multi-step process starting from commercially available amino acids. A representative synthetic route is outlined below.

Step 1: Synthesis of the Dipeptide Ester

- To a solution of the appropriate N-Boc protected amino acid (1.0 eq) in dichloromethane (DCM), add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq).
- Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the reaction mixture at room temperature for 12 hours.
- Extract the reaction mixture with DCM, wash with saturated NaHCO3 and brine, and dry over anhydrous Na2SO4.
- Purify the crude product by silica gel column chromatography to yield the corresponding Weinreb amide.
- Dissolve the Weinreb amide in anhydrous THF and cool to 0°C.
- Add the appropriate Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide) (1.5 eq) dropwise and stir at 0°C for 2 hours.
- Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate.
- Wash the organic layer with brine, dry over Na2SO4, and purify by column chromatography to obtain the ketone intermediate.
- The resulting ketone is then coupled with another amino acid ester hydrochloride using a standard peptide coupling method (e.g., using HATU and DIPEA) to form the dipeptide ester.

Step 2: Cyclization to form the 2,5-Diketopiperazine Core

- The dipeptide ester is deprotected (e.g., removal of a Boc group with TFA or an Fmoc group with piperidine).
- The deprotected dipeptide ester is then heated in a suitable solvent such as acetic acid or toluene to induce intramolecular cyclization, forming the 2,5-diketopiperazine ring.



Step 3: N-allylation

- To a solution of the 2,5-diketopiperazine in an appropriate solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0°C.
- After stirring for a short period, add allyl bromide and allow the reaction to proceed at room temperature until completion.
- Quench the reaction with water and extract with an organic solvent.
- Purify the final product by column chromatography.

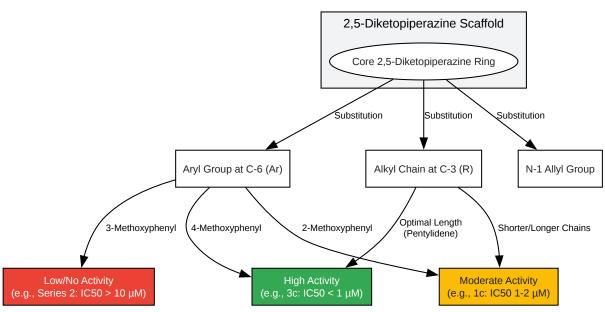
Cytotoxicity Assay (CCK-8 Assay)

- Human cancer cell lines were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
- The synthesized compounds were dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium.
- The cells were treated with the compounds at different concentrations for 48 or 72 hours.
- After the incubation period, 10 μ L of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 1-4 hours.
- The absorbance was measured at 450 nm using a microplate reader.
- The IC50 value was calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism). Each experiment was performed in triplicate.

Visualizations

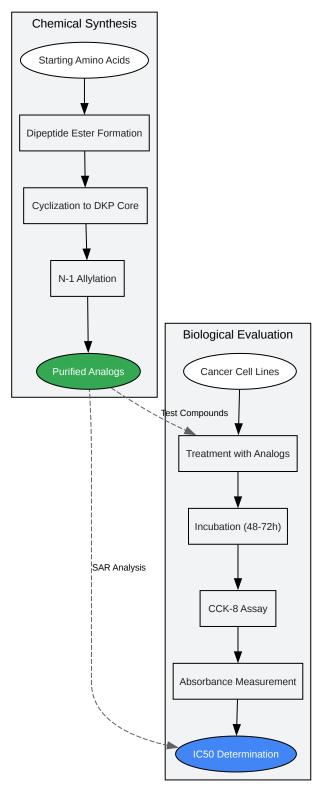


Structure-Activity Relationship (SAR) of 2,5-Diketopiperazine Analogs





General Experimental Workflow



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References

- 1. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives -PubMed [pubmed.ncbi.nlm.nih.gov]
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